12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
5-(4-Chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a diazatetraphenone core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate . This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
5-(4-Chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl group but has a different core structure.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Another similar compound with a different heterocyclic core.
Uniqueness
What sets 5-(4-chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one apart is its diazatetraphenone core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H19ClN2O |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C23H19ClN2O/c1-13-5-10-16-17(25-13)11-12-19-22(16)21(14-6-8-15(24)9-7-14)23-18(26-19)3-2-4-20(23)27/h5-12,21,26H,2-4H2,1H3 |
InChI Key |
SSZCUBGNMHKNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=C(C=C5)Cl)C(=O)CCC4 |
Origin of Product |
United States |
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